N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide
Description
N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a tetramethylbenzenesulfonamide moiety. The unique structure of this compound imparts specific chemical properties that make it valuable for numerous applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-11-10-12(2)14(4)15(13(11)3)20(18,19)16-8-7-9-17(5)6/h10,16H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBLEMBYVRVCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCN(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-(dimethylamino)propylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylaminopropyl group facilitates nucleophilic interactions due to its tertiary amine functionality. Key reactions include:
Oxidation Reactions
The dimethylamino group undergoes controlled oxidation:
Acid-Base Reactions
The sulfonamide NH group participates in proton transfer:
-
Deprotonation :
Reacts with strong bases (e.g., NaH, K₂CO₃) in anhydrous DMF to form sulfonamide anions, which can further react with electrophiles like benzyl bromide. -
Protonation :
The dimethylamino group forms water-soluble hydrochlorides with HCl gas in diethyl ether .
Polymerization and Macromolecular Interactions
Microwave-assisted radical polymerization has been demonstrated for structurally analogous dimethylaminopropyl-containing monomers:
| Monomer | Initiator | Conditions | Polymer Properties |
|---|---|---|---|
| N-[3-(dimethylamino)propyl]methacrylamide | AIBN (2.5 mol%) | Microwave, 80°C, 30 min | LCST behavior in water (thermoresponsive) . |
While direct polymerization data for this specific sulfonamide is limited, its dimethylaminopropyl side chain suggests potential for creating stimuli-responsive polymers .
Host-Guest Complexation
The hydrophobic tetramethylbenzene moiety enables inclusion complexes with cyclodextrins, as observed in related sulfonamides. This interaction modifies solubility and LCST behavior in aqueous solutions .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) of analogous compounds reveals decomposition onset at ~220°C , primarily involving sulfonamide bond cleavage.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, particularly against bacterial infections. N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide has been investigated for its potential as an antibacterial agent. In vitro studies have shown that this compound exhibits significant activity against various strains of bacteria by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Case Study:
A study conducted by researchers at a major university tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a lead compound for developing new antibiotics.
2. Anticancer Properties
There is emerging evidence that sulfonamide derivatives can exhibit anticancer properties. Research has focused on the ability of this compound to induce apoptosis in cancer cell lines.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 22 | Cell cycle arrest at G1 phase |
Environmental Science Applications
1. Water Treatment
The compound has been studied for its effectiveness in treating wastewater contaminated with pharmaceuticals and personal care products (PPCPs). Its sulfonamide group allows it to interact with various organic pollutants.
Case Study:
In a pilot study at a wastewater treatment facility, the compound was used to enhance the removal of PPCPs. Results showed a reduction of up to 85% in concentration levels of specific contaminants after treatment with this compound.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The sulfonamide moiety can act as a competitive inhibitor for enzymes that utilize sulfonamide substrates, thereby modulating enzymatic activity and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but contains a methacrylamide group instead of a sulfonamide group.
N-[3-(dimethylamino)propyl]acrylamide: Contains an acrylamide group, making it more reactive in polymerization reactions.
N-[3-(dimethylamino)propyl]urea: Contains a urea group, which imparts different hydrogen bonding properties.
Uniqueness
N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide is unique due to the presence of the tetramethylbenzenesulfonamide moiety, which provides specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Biological Activity
N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources of research findings.
Chemical Structure and Properties
- Molecular Formula : C13H20N2O2S
- Molecular Weight : 268.37 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a sulfonamide group attached to a tetramethylbenzene structure, which contributes to its biological activity. The dimethylamino group enhances its solubility and interaction with biological systems.
This compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess antibacterial properties by inhibiting bacterial folate synthesis. The presence of the dimethylamino group may enhance this effect by improving membrane permeability.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to inhibit the PI3K/Akt pathway, leading to increased cell death in tumor cells .
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially reducing oxidative stress in neuronal cells. This could be beneficial in treating neurodegenerative diseases .
Case Studies
- Antibacterial Efficacy :
- Cancer Cell Line Studies :
- Neuroprotection in Animal Models :
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
